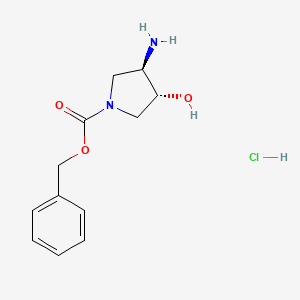
trans-3-Amino-4-hydroxy-pyrrolidine-1-carboxylic acid benzyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Trans-3-Amino-4-hydroxy-pyrrolidine-1-carboxylic acid benzyl ester hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O3 and its molecular weight is 272.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
trans-3-Amino-4-hydroxy-pyrrolidine-1-carboxylic acid benzyl ester hydrochloride (CAS No. 2493200-79-4) is a compound with significant potential in medicinal chemistry, particularly as a scaffold for drug development. Its structural characteristics and biological activities make it a subject of interest for researchers exploring various therapeutic applications.
- Molecular Formula : C12H17ClN2O3
- Molecular Weight : 272.73 g/mol
- CAS Number : 2493200-79-4
The compound exhibits biological activity primarily through its interactions with specific enzymes and receptors. Research indicates that derivatives of pyrrolidine compounds can act as inhibitors for various proteases, which are crucial in numerous physiological processes and disease mechanisms.
Enzyme Inhibition
One notable aspect of trans-3-amino-4-hydroxy-pyrrolidine derivatives is their potential as cysteine protease inhibitors . The inhibition of these enzymes can lead to therapeutic effects in conditions such as cancer and inflammatory diseases. For instance, studies have shown that modifications to the pyrrolidine structure can enhance binding affinity to target enzymes, thereby increasing inhibition potency .
Biological Activity Studies
Several studies have documented the biological activities associated with trans-3-amino-4-hydroxy-pyrrolidine derivatives:
-
Cysteine Protease Inhibition :
- A synthesized derivative demonstrated effective inhibition against cysteine proteases, which play roles in cancer metastasis and other diseases .
- The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrrolidine ring significantly enhanced inhibitory potency.
- Arginase Inhibition :
Case Study 1: Cysteine Protease Inhibition
A study focused on the synthesis of 4-substituted pyrrolidine derivatives revealed that certain modifications led to improved inhibition of cysteine proteases like cathepsin B. The results indicated that the most potent inhibitors had IC50 values in the nanomolar range, suggesting strong potential for therapeutic application against cancers where these proteases are overexpressed .
Case Study 2: Arginase Inhibition
In a separate investigation, a series of trans-3-amino-pyrrolidine derivatives were evaluated for their ability to inhibit arginase I and II. The lead compound demonstrated an IC50 value of 1.3 nM for arginase I, indicating its potential as a treatment for conditions characterized by elevated arginase activity, such as certain cancers and metabolic disorders .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
benzyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11,15H,6-8,13H2;1H/t10-,11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKGTVOYFFPODY-NDXYWBNTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














